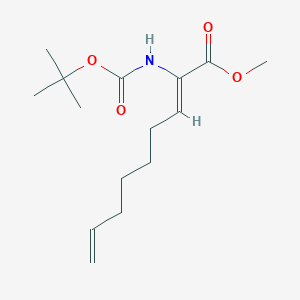

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

CAS No.: 951624-21-8

Cat. No.: VC2981124

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951624-21-8 |

|---|---|

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.36 g/mol |

| IUPAC Name | methyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate |

| Standard InChI | InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)/b12-11- |

| Standard InChI Key | UHISVGDQXMLRIB-QXMHVHEDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N/C(=C\CCCCC=C)/C(=O)OC |

| SMILES | CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC |

Introduction

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is an organic compound belonging to the class of amino esters. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality, which is crucial in peptide synthesis and organic transformations. The compound's structure includes a diene system with double bonds at positions 2 and 8, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for drug development and synthesis .

Synthesis and Reaction Mechanisms

The synthesis of (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate typically involves a Michael addition followed by subsequent reactions to introduce the Boc group and form the diene structure. The reaction conditions require careful control of temperature and pH to ensure high yields and selectivity for the (Z)-isomer.

Synthesis Steps:

-

Starting Materials: Methyl esters and amines are commonly used.

-

Reaction Conditions: Careful control of temperature and pH.

-

Techniques for Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions and Applications

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate can participate in various chemical reactions, including Diels-Alder reactions, where the diene reacts with a dienophile to form cyclohexene derivatives. This compound is particularly relevant in medicinal chemistry for its potential applications in drug synthesis.

Reaction Types:

-

Diels-Alder Reaction: Forms cyclohexene derivatives.

-

Nucleophilic Substitution: Utilizes the amino group as a nucleophile.

Characterization and Analysis

Characterization techniques such as mass spectrometry are used to determine the molecular weight and confirm purity. Spectroscopic methods like NMR are essential for elucidating the compound's structure and monitoring reaction progress.

Characterization Techniques:

| Technique | Purpose |

|---|---|

| Mass Spectrometry | Molecular weight and purity |

| NMR Spectroscopy | Structural elucidation and reaction monitoring |

| TLC | Reaction progress monitoring |

Scientific Uses and Applications

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is used in organic synthesis and pharmaceutical research, particularly in the synthesis of amino acids and peptides. Its unique structure and reactivity make it a valuable intermediate in various synthetic pathways .

Applications:

-

Peptide Synthesis: Utilizes the Boc protecting group.

-

Drug Development: Potential applications in medicinal chemistry.

-

Organic Synthesis: Intermediate in various chemical reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume